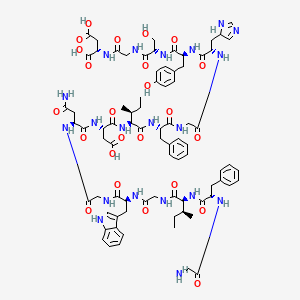
de-Phe-anantin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De-Phe-Anantin, also known as des-phenylalanine-anantin, is a derivative of the peptide anantin. Anantin is a naturally occurring cyclic polypeptide isolated from the bacterium Streptomyces coerulescens. It is known for its ability to bind competitively to the receptor of atrial natriuretic factor (ANF), making it a significant compound in the study of cardiovascular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of de-Phe-Anantin involves the removal of the phenylalanine residue from the parent compound, anantin. The primary sequence of anantin is Gly1-Phe-Ile-Gly-Trp-Gly-Asn-Asp8-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe. The removal of phenylalanine can be achieved through enzymatic or chemical methods .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces coerulescens. The fermentation broth is then subjected to various purification steps, including reversed-phase silica gel chromatography, to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: De-Phe-Anantin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Aplicaciones Científicas De Investigación
De-Phe-Anantin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in binding to ANF receptors and its effects on cellular functions.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases due to its antagonistic effects on ANF.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical studies
Mecanismo De Acción
De-Phe-Anantin exerts its effects by binding competitively to ANF receptors, thereby inhibiting the action of ANF. This binding prevents the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, which is typically induced by ANF. The inhibition of cGMP accumulation leads to reduced vasodilation and other physiological effects associated with ANF .
Comparación Con Compuestos Similares
Anantin: The parent compound, known for its strong binding affinity to ANF receptors.
Microcin J25: Another lasso peptide with antimicrobial properties.
Lariatin: A lasso peptide with activity against mycobacteria, including Mycobacterium tuberculosis
Uniqueness of De-Phe-Anantin: this compound is unique due to the absence of the phenylalanine residue, which alters its binding affinity and biological activity compared to anantin. This modification provides insights into the structure-activity relationship of lasso peptides and their potential therapeutic applications .
Propiedades
Número CAS |
133658-46-5 |
|---|---|
Fórmula molecular |
C81H104N20O24 |
Peso molecular |
1741.8 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C81H104N20O24/c1-5-42(3)69(100-77(120)53(91-62(105)33-82)26-45-17-11-8-12-18-45)79(122)89-39-65(108)92-55(28-47-34-85-51-20-14-13-19-50(47)51)72(115)87-37-64(107)94-57(30-61(83)104)76(119)97-58(31-67(110)111)78(121)101-70(43(4)6-2)80(123)98-52(25-44-15-9-7-10-16-44)71(114)86-36-63(106)93-56(29-48-35-84-41-90-48)75(118)96-54(27-46-21-23-49(103)24-22-46)74(117)99-60(40-102)73(116)88-38-66(109)95-59(81(124)125)32-68(112)113/h7-24,34-35,41-43,48,52-60,69-70,85,102-103H,5-6,25-33,36-40,82H2,1-4H3,(H2,83,104)(H,86,114)(H,87,115)(H,88,116)(H,89,122)(H,91,105)(H,92,108)(H,93,106)(H,94,107)(H,95,109)(H,96,118)(H,97,119)(H,98,123)(H,99,117)(H,100,120)(H,101,121)(H,110,111)(H,112,113)(H,124,125)/t42-,43-,48?,52-,53-,54-,55-,56-,57-,58-,59-,60-,69-,70-/m0/s1 |
Clave InChI |
XJIRKQKGXLBEJR-USPUVUMISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4C=NC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


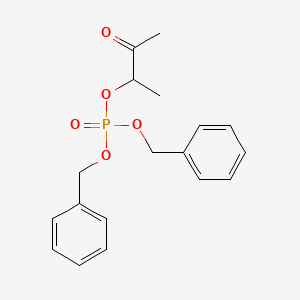
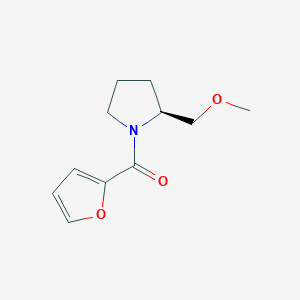
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
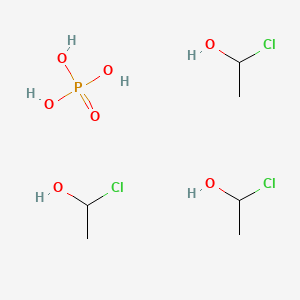
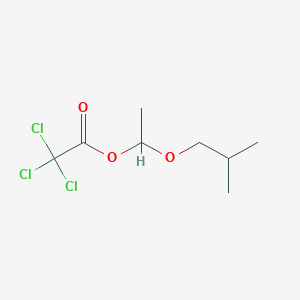

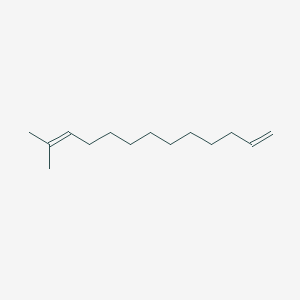
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
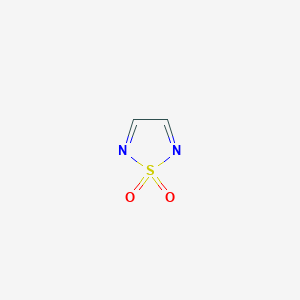
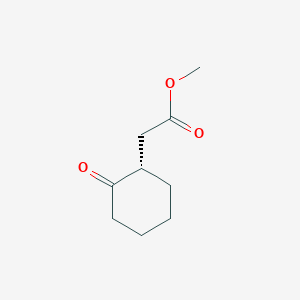
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
